2-(difluoromethyl)-5-nitropyridin-4-ol
CAS No.: 1805314-41-3
Cat. No.: VC2895102
Molecular Formula: C6H4F2N2O3
Molecular Weight: 190.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1805314-41-3 |
---|---|
Molecular Formula | C6H4F2N2O3 |
Molecular Weight | 190.1 g/mol |
IUPAC Name | 2-(difluoromethyl)-5-nitro-1H-pyridin-4-one |
Standard InChI | InChI=1S/C6H4F2N2O3/c7-6(8)3-1-5(11)4(2-9-3)10(12)13/h1-2,6H,(H,9,11) |
Standard InChI Key | BJBBTDBSLVUXLE-UHFFFAOYSA-N |
SMILES | C1=C(NC=C(C1=O)[N+](=O)[O-])C(F)F |
Canonical SMILES | C1=C(NC=C(C1=O)[N+](=O)[O-])C(F)F |
Introduction
Chemical Properties and Structure
2-(Difluoromethyl)-5-nitropyridin-4-ol (CAS 1805314-41-3), also known as 2-(Difluoromethyl)-4-hydroxy-5-nitropyridine, possesses a molecular formula of C₆H₄F₂N₂O₃ and a molecular weight of 190.10 g/mol. The structure consists of a pyridine ring with three key functional groups: a difluoromethyl moiety at position 2, a nitro group at position 5, and a hydroxyl group at position 4.
The presence of the difluoromethyl group contributes to enhanced lipophilicity and potential metabolic stability, which are desirable properties in drug development. The nitro group serves as a strong electron-withdrawing group, affecting the electronic distribution across the pyridine ring and increasing the acidity of neighboring positions. The hydroxyl group at position 4 can exist in tautomeric equilibrium with its keto form, exhibiting characteristics of both pyridin-4-ol and pyridin-4(1H)-one structures.
Basic Chemical Properties
Property | Value |
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CAS Number | 1805314-41-3 |
Molecular Formula | C₆H₄F₂N₂O₃ |
Molecular Weight | 190.10 g/mol |
SMILES Notation | O=N+[O-] |
MDL Number | MFCD25481266 |
The compound's structure enables multiple types of chemical interactions, including hydrogen bonding (through the hydroxyl group), nucleophilic aromatic substitution (facilitated by the electron-withdrawing nitro group), and potential coordination with metal centers.
Structural Analogs and Related Compounds
Several structural analogs of 2-(difluoromethyl)-5-nitropyridin-4-ol have been documented in chemical literature, providing valuable insights into the structure-property relationships of this class of compounds.
Comparative Analysis of Structural Analogs
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Difference |
---|---|---|---|---|
2-Chloro-5-(difluoromethyl)-3-nitropyridin-4-ol | 1804449-13-5 | C₆H₃ClF₂N₂O₃ | 224.55 | Chlorine at position 3, difluoromethyl at position 5 |
5-Nitro-2-(trifluoromethyl)pyridin-4-ol | 438554-44-0 | C₆H₃F₃N₂O₃ | 208.09 | Trifluoromethyl instead of difluoromethyl |
2-(Difluoromethyl)-5-nitropyridin-4-amine | 1805173-38-9 | C₆H₅F₂N₃O₂ | 189.12 | Amine instead of hydroxyl at position 4 |
2,4-Difluoro-5-nitropyridine | 60186-15-4 | C₅H₂F₂N₂O₂ | Not specified | Fluorine instead of hydroxyl at position 4 |
2-Chloro-5-nitropyridine | 4548-45-2 | C₅H₃ClN₂O₂ | 158.54 | Chlorine instead of difluoromethyl |
2-Chloro-3-(difluoromethyl)-5-nitropyridin-4-ol | 1806855-22-0 | C₆H₃ClF₂N₂O₃ | 224.54 | Additional chlorine at position 2 |
Structure-Activity Relationships
The structural variations among these analogs significantly impact their physicochemical and biological properties. The difluoromethyl group at position 2 in 2-(difluoromethyl)-5-nitropyridin-4-ol contributes unique characteristics compared to its analogs:
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When compared to 5-nitro-2-(trifluoromethyl)pyridin-4-ol (CAS 438554-44-0), the difluoromethyl group can act as a hydrogen bond donor, unlike the trifluoromethyl group, potentially enhancing interactions with biological targets .
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The presence of the hydroxyl group at position 4, rather than an amino group as in 2-(difluoromethyl)-5-nitropyridin-4-amine (CAS 1805173-38-9), alters the hydrogen bonding capabilities and general reactivity profile of the molecule .
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Compared to halogenated derivatives like 2-chloro-3-(difluoromethyl)-5-nitropyridin-4-ol (CAS 1806855-22-0), the absence of additional electron-withdrawing groups results in a different electronic distribution across the pyridine ring .
Physical Properties and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum would likely exhibit distinctive signals for the aromatic protons of the pyridine ring in the range of δ 7.0-9.0 ppm. The difluoromethyl group would present as a characteristic triplet (due to coupling with the two fluorine atoms) at approximately δ 6.5-7.5 ppm.
For comparison, in the ¹H NMR of the related compound 2-methyl-3-nitropyridin-4-ol, aromatic protons appear as doublets at approximately δ 7.35 and δ 8.51 ppm .
¹³C NMR Spectroscopy
The carbon spectrum would display signals for the six carbon atoms, with the carbons adjacent to electronegative groups (nitro and hydroxyl) appearing at higher chemical shifts. The difluoromethyl carbon would likely appear as a triplet due to C-F coupling.
¹⁹F NMR Spectroscopy
The difluoromethyl group would typically display a characteristic doublet in the ¹⁹F NMR spectrum due to coupling with the proton, providing a diagnostic tool for structural confirmation.
Future Research Directions
Several promising avenues for future research on 2-(difluoromethyl)-5-nitropyridin-4-ol can be identified:
Synthetic Methodology Development
Development of efficient and scalable synthetic routes specifically optimized for this compound would be valuable, potentially exploring green chemistry approaches to minimize environmental impact.
Comprehensive Structural Analysis
Detailed crystallographic studies would provide precise information on bond lengths, angles, and intermolecular interactions, offering insights into the compound's reactivity and potential binding modes with biological targets.
Biological Activity Screening
Systematic evaluation of the compound's activity against various biological targets, particularly in comparison with structural analogs, would help establish structure-activity relationships and identify promising applications.
Derivatization Studies
Investigation of chemical transformations to create libraries of derivatives based on the 2-(difluoromethyl)-5-nitropyridin-4-ol scaffold could yield compounds with enhanced properties for specific applications.
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